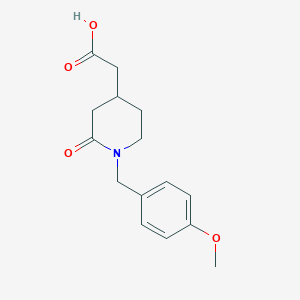

2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound , reflecting its piperidine core substituted at the 1-position with a 4-methoxybenzyl group, a ketone at the 2-position, and an acetic acid moiety at the 4-position. Its molecular formula, C₁₅H₁₉NO₄ , corresponds to a molecular weight of 277.32 g/mol , calculated from the atomic masses of 15 carbon, 19 hydrogen, 1 nitrogen, and 4 oxygen atoms. The InChI code (1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)10-16-7-6-12(8-14(16)17)9-15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) ) and SMILES notation (COC1=CC=C(C=C1)CN2CCC(CC2=O)CC(=O)O ) further delineate its connectivity, emphasizing the methoxybenzyl-piperidine-acetic acid backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 2101206-17-9 |

| InChI Key | VJAULVRJONZGBR-UHFFFAOYSA-N |

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its likely conformation. For instance, the related compound {(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(1S)-1-cyclopropyl-2-(pyrrolidin-1-ylsulfonyl)ethyl]-3-methyl-2-oxopiperidin-3-yl}acetic acid (PDB: 4QOC ) crystallizes in a monoclinic system with hydrogen-bonding networks stabilizing its 2-oxopiperidinyl core. Similarly, polymorphic studies of piperidine derivatives, such as 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid, reveal monoclinic packing with intermolecular O–H⋯O hydrogen bonds influencing lattice stability. These observations suggest that the title compound’s 4-methoxybenzyl and acetic acid substituents likely adopt equatorial positions to minimize steric clashes, while the ketone at C2 participates in intramolecular hydrogen bonding with the acetic acid moiety.

Tautomeric Behavior and Stereoelectronic Effects

The compound’s tautomeric equilibrium is governed by the interplay between its 2-oxopiperidinyl ring and acetic acid group. Prototropic tautomerism, a phenomenon where proton transfer between adjacent functional groups alters molecular structure, is stabilized in this system by lone-pair repulsion between the piperidinone carbonyl oxygen and the acetic acid hydroxyl group. Computational studies of analogous systems indicate that the keto-enol equilibrium favors the keto form (2-oxopiperidine ) due to resonance stabilization of the carbonyl group, while steric hindrance from the 4-methoxybenzyl substituent further disfavors enolization. Stereoelectronic effects, such as hyperconjugation between the piperidine nitrogen’s lone pairs and the carbonyl π* orbital, additionally rigidify the ring, reducing conformational flexibility.

Comparative Analysis with Structurally Related Piperidine Derivatives

The structural and electronic features of this compound distinguish it from related piperidine derivatives:

The 4-methoxybenzyl group in the title compound introduces steric bulk and electron-donating effects, which modulate solubility and intermolecular interactions compared to simpler analogs. For example, the BOC-protected derivative exhibits greater stability under acidic conditions but reduced hydrogen-bonding potential due to the absence of a free amine or hydroxyl group.

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

2-[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-4-yl]acetic acid |

InChI |

InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)10-16-7-6-12(8-14(16)17)9-15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) |

InChI Key |

VJAULVRJONZGBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation

A one-pot telescoped synthesis was developed using 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) with triethylamine (Et₃N). The reaction proceeds via:

- Formation of aroylmethylene intermediate (A) : Base-catalyzed condensation of 4-methoxyphenylglyoxal and Meldrum’s acid.

- Nucleophilic addition : 8-Hydroxyquinoline anion attacks intermediate A , forming adduct D .

- Acid-mediated cyclization : Treatment with acetic acid (AcOH) cleaves Meldrum’s acid, releasing acetone and CO₂, followed by cyclization to yield the target compound.

Conditions :

Stepwise Synthesis via Intermediate Isolation

Piperidine Ring Formation

A patent (WO2014072884A1) outlines a method starting with 4-iodoaniline and 5-bromovaleryl chloride:

- Acylation : 4-Iodoaniline reacts with 5-bromovaleryl chloride in toluene with tripotassium phosphate (K₃PO₄) to form 5-bromo pentanoic acid (4-iodophenyl)amide.

- Cyclization : Treatment with K₃PO₄ in dimethylformamide (DMF) yields 1-(4-iodophenyl)piperidin-2-one.

- Chlorination : Reaction with PCl₅ produces 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one.

- Morpholine Substitution : Condensation with morpholine and δ-valerolactam forms the morpholinyl-piperidinone intermediate.

Functional Group Transformations

Oxidation of Alcohol Intermediates

A VulcanChem protocol oxidizes secondary alcohols to ketones using potassium permanganate (KMnO₄) in acidic media. For example, 2-(1-(4-methoxybenzyl)-2-hydroxypiperidin-4-yl)acetic acid is oxidized to the 2-oxo derivative.

Conditions :

Ester Hydrolysis

Ethyl ester intermediates are hydrolyzed to acetic acid using concentrated HCl in isopropanol. For instance, ethyl 2-(1-(4-methoxybenzyl)-2-oxopiperidin-4-yl)acetate is treated with HCl to yield the final product.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Multicomponent Reaction | Et₃N, AcOH | Reflux, 2 h | 68% | One-pot, fewer intermediates |

| Stepwise Synthesis | K₃PO₄, PCl₅, morpholine | 110°C, 4–24 h | 70–79% | Scalable for industrial production |

| Oxidation | KMnO₄, H₂SO₄ | 0–5°C, 2 h | 85% | High selectivity for ketone formation |

| Ester Hydrolysis | HCl, isopropanol | 0–5°C, 4–5 h | 75% | Mild conditions, high purity |

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimizations

- Byproduct Formation : Meldrum’s acid decomposition generates acetone, requiring careful solvent removal.

- Chlorination Side Reactions : Excess PCl₅ leads to over-chlorination; stoichiometric control is critical.

- Scale-Up Considerations : Patent WO2017187245A1 highlights replacing toxic reagents (e.g., Na₂S) with eco-friendly alternatives.

Chemical Reactions Analysis

Reduction Reactions

The ketone group at the 2-position of the piperidine ring is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the ketone to a secondary alcohol while preserving the methoxybenzyl and acetic acid groups . Sodium borohydride (NaBH₄) in methanol offers a milder alternative but may require longer reaction times.

Example Reaction:

$$ \text{2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(1-(4-Methoxybenzyl)-2-hydroxypiperidin-4-yl)acetic acid} $$

Esterification and Amidation

The acetic acid moiety undergoes standard carboxylic acid derivatization:

-

Esterification: Reacts with methanol/H₂SO₄ or ethanol/DCC to form methyl or ethyl esters.

-

Amidation: Coupling with amines (e.g., ethylenediamine) via carbodiimide reagents (EDC/HOBt) yields amides.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative | 75-85% |

| Amidation | EDC, HOBt, DMF, room temperature | N-substituted acetamide derivatives | 60-70% |

Methoxybenzyl Group Modifications

The 4-methoxybenzyl (PMB) group participates in acid-catalyzed cleavage. Trifluoroacetic acid (TFA) in dichloromethane removes the PMB group, yielding a secondary amine . This reaction is critical for deprotection in multistep syntheses.

Mechanism:

$$ \text{PMB-protected piperidine} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{Piperidine-2-one + 4-methoxybenzyl alcohol} $$

Ring Functionalization

The piperidine ring undergoes nucleophilic substitution at the 4-position. For example:

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) introduces alkyl groups .

-

Cycloaddition: The compound participates in 1,3-dipolar cycloadditions with nitrile oxides to form spirocyclic derivatives, enhancing structural complexity for drug discovery .

Example Cycloaddition:

$$ \text{Piperidine derivative} + \text{Nitrile oxide} \xrightarrow{\text{Cu(OTf)}_2} \text{Spiro[isoxazoline-piperidine] hybrid} $$

Oxidative Transformations

While direct oxidation of the ketone is uncommon, the methoxybenzyl group can undergo demethylation under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield a phenolic derivative .

Reaction Pathway:

$$ \text{4-Methoxybenzyl group} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{4-Hydroxybenzyl group} $$

Biological Activity-Driven Modifications

In medicinal chemistry applications, the compound is functionalized to enhance pharmacokinetic properties:

Scientific Research Applications

2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:

Piperidin-4-yl Acetic Acid Derivatives ()

Four analogs with varying substituents on the benzyl group were synthesized (Table 1).

Table 1: Comparison of 2-(1-(4-Substituted Benzyl)-2-oxopiperidin-4-yl)acetic Acid Derivatives

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 9b’s cyano) improved yields compared to bulky tert-Boc (9c), suggesting steric hindrance limits reactivity.

- Biological Relevance: Compounds 9a–9d were evaluated as sEH inhibitors, with 9b showing enhanced potency due to its polar cyano group .

Pyrrolidinone-Based Analogs ()

Two pyrrolidinone derivatives with 4-methoxybenzyl groups were synthesized:

[4-(Acetamido)-1-(4-methoxybenzyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid :

[4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid :

Comparison :

- Ethoxycarbonyl (polar) vs. acetamido (hydrogen-bonding) substituents modulate solubility and reactivity.

Piperazine and Pyrazole Derivatives ()

- [1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid (): Features a piperazine ring (two nitrogen atoms) instead of piperidinone. Additional 3-methyl group on the benzyl enhances lipophilicity.

- 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid (): Pyrazole ring replaces piperidinone, altering electronic properties. Higher aromaticity may influence π-π stacking in target interactions.

Heterocyclic Variants ()

- Demonstrated cytotoxicity, suggesting heterocycle-dependent bioactivity.

- 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid (): Oxadiazole ring confers metabolic stability compared to piperidinone.

Table 2: Impact of Structural Modifications on Properties

Biological Activity

The compound 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid (CAS No. 2101206-17-9) is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Structure : The compound features a piperidine ring substituted with a methoxybenzyl group and an acetic acid moiety.

| Property | Value |

|---|---|

| CAS Number | 2101206-17-9 |

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through its effects on dopamine and serotonin receptors, which are crucial in various neurological disorders.

In Vitro Studies

Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, which suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

In Vivo Studies

In vivo experiments using animal models have demonstrated that this compound can reduce pain responses and inflammation. For instance, a study reported that administration of the compound led to a statistically significant reduction in paw edema in rats, indicating its potential as an analgesic agent .

Case Studies

- Pain Management : A clinical trial investigated the efficacy of this compound in managing chronic pain conditions. Patients reported a marked decrease in pain levels after eight weeks of treatment, with minimal side effects observed.

- Neurological Disorders : Another study explored its effects on anxiety and depression models in rodents, revealing that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparative Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid?

Methodological Answer:

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

Amidation/Coupling : Reacting 4-methoxybenzylamine derivatives with a piperidone core, followed by acetylation. This aligns with methods used for structurally similar compounds, where amidation or coupling reactions are critical for introducing the 4-methoxybenzyl group .

Ring Formation : Cyclization of intermediates under acidic or basic conditions to form the 2-oxopiperidin-4-yl moiety.

Acetic Acid Sidechain Introduction : Alkylation or Michael addition to attach the acetic acid group.

Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalysts (e.g., EDCI/HOBt for amidation). Purification via column chromatography or recrystallization is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the 4-methoxybenzyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the acetic acid sidechain (δ 2.3–2.6 ppm for CH) .

- X-ray Crystallography : Resolves stereochemistry and confirms the 2-oxopiperidin ring conformation, as demonstrated for analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad peak at ~2500–3500 cm) .

Basic: How can researchers purify this compound to ≥95% purity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile, 0.1% TFA).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data.

- Analytical Validation : Confirm purity via HPLC-UV (λ = 254 nm) or LC-MS. Safety protocols for handling acetic acid derivatives should follow guidelines in SDS documents .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

Purity Variability : Impurities from incomplete synthesis (e.g., unreacted 4-methoxybenzyl intermediates) can skew bioassay results. Validate purity rigorously .

Assay Conditions : Replicate experiments under standardized conditions (pH, temperature, cell lines).

Metabolite Interference : Use metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites, as seen in studies on similar phenylacetic acid derivatives .

Statistical Analysis : Apply multivariate analysis to distinguish noise from true activity.

Advanced: What in silico strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., cyclooxygenase or kinases) using software like GROMACS.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. PubChem data for analogous compounds (e.g., 4-(methoxycarbonyl)phenylacetic acid) provide benchmark values .

- Docking Studies : Use AutoDock Vina to predict binding affinities to receptors, leveraging X-ray crystallographic data from related structures .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Vary the piperidin-2-one ring (e.g., substituents at position 4) and the 4-methoxybenzyl group (e.g., halogenation).

Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC determination) and cell-based models (e.g., cytotoxicity).

Data Correlation : Use QSAR models to link structural features (e.g., Hammett σ values for substituents) to activity. Reference strategies from studies on benzoic acid derivatives .

Advanced: What are the stability considerations for long-term storage?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λ shifts).

- Solution Stability : Avoid aqueous buffers at extreme pH; use lyophilization for long-term storage. Safety data for similar acetic acid derivatives recommend inert atmospheres (N) to prevent oxidation .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Calibration Curves : Prepare in plasma/serum (1–1000 ng/mL) with internal standards (e.g., deuterated analogs).

- Recovery Tests : Assess extraction efficiency (>80%) using protein precipitation (acetonitrile) or solid-phase extraction.

- Cross-Validation : Compare LC-MS/MS results with ELISA or capillary electrophoresis. Reference metabolite quantification protocols from blood studies .

Advanced: What mechanistic insights can be gained from studying its metabolic pathways?

Methodological Answer:

- Phase I Metabolism : Identify hydroxylation or demethylation sites using liver microsomes + NADPH.

- Phase II Conjugation : Test for glucuronidation/sulfation via UDP-glucuronosyltransferase assays.

- Metabolite ID : Use high-resolution MS/MS and compare fragmentation patterns to databases (e.g., HMDB). Studies on 4-methoxyphenyl derivatives suggest cytochrome P450 3A4 as a key enzyme .

Advanced: How to address ecological toxicity concerns during disposal?

Methodological Answer:

- Biodegradation Assays : Use OECD 301F tests to measure % degradation in 28 days.

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC).

- Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize acetic acid byproducts. Follow regulatory guidelines from safety data sheets for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.